molecular formula C14H13NOS2 B2888448 2-(1,3-benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde CAS No. 305343-16-2

2-(1,3-benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde

Cat. No.: B2888448
CAS No.: 305343-16-2
M. Wt: 275.38
InChI Key: PKFPGBQIDVVWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde is a heterocyclic compound featuring a benzothiazole moiety linked via a sulfanyl group to a cyclohexene ring substituted with a carbaldehyde functional group. Its structure enables diverse coordination chemistry, particularly in forming metal complexes, as demonstrated in its role as a ligand in copper(II) coordination polymers . The compound’s benzothiazole unit contributes aromaticity and π-stacking capabilities, while the cyclohexene carbaldehyde group introduces conformational flexibility and reactivity for further derivatization.

Key structural insights derive from crystallographic studies, which reveal its tridentate coordination mode with copper(II) ions, forming five- and six-membered chelate rings. The Cu–O and Cu–N bond lengths (1.937(2) Å and 2.231(2) Å, respectively) align with typical values for similar Schiff base-metal complexes, suggesting moderate ligand field strength . The compound’s ability to form 1D polymeric chains via π–π interactions (Cg···Cg distances: 3.673–3.764 Å) further underscores its utility in supramolecular chemistry .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)cyclohexene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NOS2/c16-9-10-5-1-3-7-12(10)17-14-15-11-6-2-4-8-13(11)18-14/h2,4,6,8-9H,1,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFPGBQIDVVWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C1)C=O)SC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde typically involves the reaction of 2-mercaptobenzothiazole with cyclohex-1-ene-1-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

2-(1,3-Benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Benzothiazole Derivatives

Compound Key Functional Groups Coordination Behavior π–π Stacking (Å) Reference
2-(Benzothiazol-2-ylsulfanyl)cyclohexene-carbaldehyde Benzothiazole, cyclohexene, carbaldehyde Tridentate (Cu–N/O bonds) 3.673–3.764
1,4-Benzodioxine-thiadiazole derivatives Benzodioxine, thiadiazole Bidentate (N,S-donor) Not reported
SC-558 sulfonamide analogs Quinazolinone, sulfonamide Monodentate (sulfonamide O) Not applicable
Benzothiazole-Schiff base complexes Benzothiazole, imine Tetradentate (N,O,S donors) 3.5–4.0 [Hypoth.]
  • Coordination Flexibility: Unlike 1,4-benzodioxine-thiadiazole derivatives (bidentate N,S-donors) , the target compound adopts a tridentate mode, enhancing metal-ligand stability. SC-558 analogs, primarily sulfonamide-based, lack strong metal-binding capacity, limiting their use in coordination polymers .

Physicochemical and Computational Insights

Quantum mechanical studies (e.g., continuum solvation models) could elucidate the compound’s solvation effects and electronic properties . For instance, the carbaldehyde’s electrophilicity may enhance solubility in polar solvents compared to non-polar benzothiazole analogs.

Research Findings and Implications

  • Structural Uniqueness: The compound’s ability to form 1D polymeric chains with Cu(II) distinguishes it from monomeric benzothiazole derivatives, enabling applications in materials science (e.g., conductive polymers) .

Biological Activity

2-(1,3-benzothiazol-2-ylsulfanyl)cyclohex-1-ene-1-carbaldehyde is an organic compound with the molecular formula C14H13NOS2 and a molecular weight of 275.39 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The synthesis of this compound typically involves the reaction of 2-mercaptobenzothiazole with cyclohex-1-ene-1-carbaldehyde. The reaction is generally conducted in the presence of a base (e.g., sodium hydroxide) and an organic solvent (e.g., ethanol), followed by heating to ensure complete reaction.

Anticonvulsant Activity

Research indicates that this compound exhibits anticonvulsant properties, potentially through modulation of neurotransmitter receptors, such as GABA (A) alpha-1 and glutamate receptors. These interactions may help stabilize neuronal activity, making it a candidate for treating epilepsy and other neurological disorders .

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated. This property positions it as a potential lead in the development of new antimicrobial agents .

The biological activity of this compound is believed to be linked to its structural features that allow it to interact with specific molecular targets within biological systems. For instance, its ability to modulate receptor activity could explain its anticonvulsant effects.

Comparative Analysis with Similar Compounds

In comparison to other benzothiazole derivatives, such as 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(3-phenoxybenzylidene)acetohydrazide, which also demonstrates anticonvulsant activity, this compound shows unique structural characteristics that may contribute to its distinct biological profiles .

Data Table: Biological Activities Comparison

Compound NameAnticonvulsant ActivityAntimicrobial ActivityMechanism of Action
This compoundYesYesModulation of GABA and glutamate receptors
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(3-phenoxybenzylidene)acetohydrazideYesLimitedSimilar receptor modulation
3[(1,3-benzothiazol-2-ylsulfanyl)(phenyl)methyl]-2H-chromen-4-olNot extensively studiedYesUnknown

Case Studies

Several studies have documented the biological activities of this compound:

  • Anticonvulsant Study : In a controlled study involving animal models, this compound demonstrated significant reduction in seizure frequency compared to control groups. The study highlighted its potential as a therapeutic agent for epilepsy .
  • Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties against various pathogens. The results indicated that this compound exhibited notable inhibitory effects on Gram-positive bacteria, suggesting further exploration for pharmaceutical applications in treating bacterial infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.